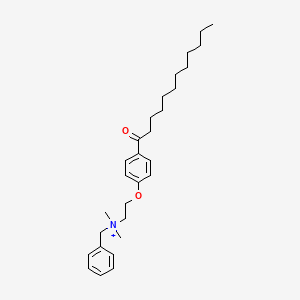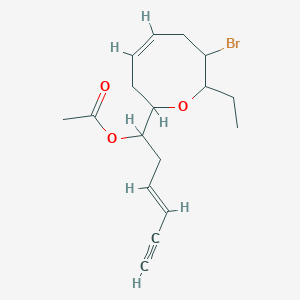
2,3,4,5-Tétra(4-pyridyl)thiophène
Vue d'ensemble
Description
GANT 58, également connu sous le nom de NSC 75503, est un inhibiteur de petite molécule qui cible la voie de signalisation Hedgehog. Il inhibe spécifiquement l'activité transcriptionnelle de GLI1, un effecteur clé de la voie Hedgehog. Ce composé a montré des activités antiprolifératives et antitumorales significatives dans divers modèles de cancer .
Applications De Recherche Scientifique
GANT 58 has a wide range of applications in scientific research, particularly in the fields of:
Cancer Research: It has demonstrated significant antiproliferative and antitumor activities in models of Ewing sarcoma, prostate cancer, and acute leukemia
Cell Cycle Studies: GANT 58 induces cell cycle arrest and apoptosis in cancer cells, making it a valuable tool for studying cell cycle regulation.
Hedgehog Pathway Studies: As an inhibitor of the Hedgehog signaling pathway, GANT 58 is used to study the role of this pathway in various biological processes and diseases.
Mécanisme D'action
Target of Action
The primary target of 2,3,4,5-Tetra(4-pyridyl)thiophene is the Gli family of transcription factors, which are crucial components of the Hedgehog (Hh) signaling pathway . This pathway plays a significant role in cellular communication and has been extensively studied for its implications in the regulation of cell fate, growth, and differentiation .
Mode of Action
The mechanism of action of 2,3,4,5-Tetra(4-pyridyl)thiophene involves the direct inhibition of Gli1 and Gli2 transcriptional activity . By targeting these transcription factors, it effectively disrupts the transcription of genes that are normally activated by the Hedgehog signaling pathway .
Biochemical Pathways
The affected pathway is the Hedgehog signaling pathway . This pathway is involved in the regulation of cell growth, cell specialization, and the normal shaping (patterning) of many parts of the body . The inhibition of this pathway can lead to changes in these cellular processes.
Pharmacokinetics
It is known that the compound is soluble in dmso , which could potentially impact its bioavailability
Result of Action
The inhibition of Gli transcription factors by 2,3,4,5-Tetra(4-pyridyl)thiophene leads to a reduction in the cellular levels of the Hh pathway components Gli1, Shh, and patched . This can result in changes in cell behavior, growth, and differentiation .
Analyse Biochimique
Biochemical Properties
2,3,4,5-Tetra(4-pyridyl)thiophene plays a significant role in biochemical reactions, particularly as an inhibitor of the Hedgehog signaling pathway . This compound interacts with various biomolecules, including enzymes and proteins. It inhibits the transcriptional activity of Gli proteins, which are crucial components of the Hedgehog pathway. By reducing the cellular levels of Gli1, Shh, and patched proteins, 2,3,4,5-Tetra(4-pyridyl)thiophene effectively disrupts the signaling cascade .
Cellular Effects
The effects of 2,3,4,5-Tetra(4-pyridyl)thiophene on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The inhibition of the Hedgehog signaling pathway by 2,3,4,5-Tetra(4-pyridyl)thiophene leads to altered gene expression patterns, affecting cell proliferation and differentiation . This compound has been shown to reduce the levels of key signaling molecules, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 2,3,4,5-Tetra(4-pyridyl)thiophene exerts its effects through specific binding interactions with biomolecules. It binds to components of the Hedgehog signaling pathway, inhibiting the activity of Gli transcription factors . This inhibition results in decreased transcription of target genes, leading to reduced cellular levels of Hedgehog pathway components such as Gli1, Shh, and patched . The compound’s ability to interfere with these molecular interactions underpins its role as a potent pathway inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,5-Tetra(4-pyridyl)thiophene change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2,3,4,5-Tetra(4-pyridyl)thiophene remains stable under specific conditions, maintaining its inhibitory activity over extended periods .
Dosage Effects in Animal Models
The effects of 2,3,4,5-Tetra(4-pyridyl)thiophene vary with different dosages in animal models. At lower doses, the compound effectively inhibits the Hedgehog signaling pathway without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects of 2,3,4,5-Tetra(4-pyridyl)thiophene is crucial for its potential therapeutic applications .
Metabolic Pathways
2,3,4,5-Tetra(4-pyridyl)thiophene is involved in specific metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s role in the Hedgehog signaling pathway highlights its interaction with key metabolic enzymes . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .
Transport and Distribution
The transport and distribution of 2,3,4,5-Tetra(4-pyridyl)thiophene within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 2,3,4,5-Tetra(4-pyridyl)thiophene is essential for optimizing its therapeutic potential .
Subcellular Localization
2,3,4,5-Tetra(4-pyridyl)thiophene exhibits specific subcellular localization, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its inhibitory effects on the Hedgehog signaling pathway and its overall biochemical activity .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
GANT 58 est synthétisé par un processus en plusieurs étapes impliquant la formation d'un noyau thiophène et la fonctionnalisation ultérieure avec des groupes pyridine. Les étapes clés comprennent:
Formation du noyau thiophène: Ceci implique la cyclisation d'un précurseur approprié pour former le cycle thiophène.
Fonctionnalisation avec des groupes pyridine: Le noyau thiophène est ensuite fonctionnalisé avec des groupes pyridine par une série de réactions de substitution.
Méthodes de production industrielle
Bien que les méthodes de production industrielles spécifiques pour GANT 58 ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard telles que la cyclisation, la substitution et les étapes de purification pour atteindre des niveaux de pureté élevés (≥ 98%) .
Analyse Des Réactions Chimiques
Types de réactions
GANT 58 subit diverses réactions chimiques, notamment:
Réactions de substitution: L'introduction de groupes pyridine dans le noyau thiophène.
Oxydation et réduction: Modifications potentielles du cycle thiophène et des groupes pyridine.
Réactifs et conditions communs
Réactifs: Les réactifs courants comprennent les dérivés de la pyridine, les précurseurs du thiophène et les catalyseurs pour la cyclisation.
Conditions: Les réactions sont généralement effectuées à des températures contrôlées et sous atmosphère inerte pour prévenir les réactions secondaires indésirables.
Principaux produits
Le principal produit de ces réactions est GANT 58 lui-même, caractérisé par sa pureté élevée et sa structure moléculaire spécifique .
Applications de recherche scientifique
GANT 58 a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines suivants:
Recherche sur le cancer: Il a démontré des activités antiprolifératives et antitumorales significatives dans les modèles de sarcome d'Ewing, de cancer de la prostate et de leucémie aiguë
Études du cycle cellulaire: GANT 58 induit l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses, ce qui en fait un outil précieux pour l'étude de la régulation du cycle cellulaire.
Études de la voie Hedgehog: En tant qu'inhibiteur de la voie de signalisation Hedgehog, GANT 58 est utilisé pour étudier le rôle de cette voie dans divers processus biologiques et maladies.
Mécanisme d'action
GANT 58 exerce ses effets en inhibant directement l'activité transcriptionnelle de GLI1 et GLI2, des facteurs de transcription clés de la voie de signalisation Hedgehog. En ciblant ces facteurs de transcription, GANT 58 perturbe la transcription des gènes qui sont normalement activés par la voie Hedgehog. Ceci conduit à une réduction de la prolifération cellulaire et à une augmentation de l'apoptose dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
GANT 61: Un autre antagoniste de GLI qui inhibe la transcription induite par GLI1.
Cyclopamine: Inhibe la voie Hedgehog en amont de Smoothened.
Vismodegib: Un inhibiteur de Smoothened utilisé dans le traitement du carcinome basocellulaire.
Unicité de GANT 58
GANT 58 est unique dans sa capacité à inhiber la voie de signalisation Hedgehog en aval de Smoothened et Suppressor of Fused, conduisant à l'accumulation nucléaire de GLI1. Ceci le rend particulièrement efficace pour cibler les cancers qui sont stimulés par une signalisation Hedgehog aberrante .
Propriétés
IUPAC Name |
4-(2,4,5-tripyridin-4-ylthiophen-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4S/c1-9-25-10-2-17(1)21-22(18-3-11-26-12-4-18)24(20-7-15-28-16-8-20)29-23(21)19-5-13-27-14-6-19/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWLOKMMUTWFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(SC(=C2C3=CC=NC=C3)C4=CC=NC=C4)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291438 | |
| Record name | 4,4',4'',4'''-(Thiene-2,3,4,5-tetrayl)tetrapyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64048-12-0 | |
| Record name | 64048-12-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4',4'',4'''-(Thiene-2,3,4,5-tetrayl)tetrapyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(5E,12Z)-18-hydroxy-4,12-dimethyl-14-oxo-8,15,19-trioxatricyclo[14.3.1.07,9]icosa-5,12-dien-18-yl]-1,3-thiazolidin-2-one](/img/structure/B1674546.png)









![4-Bromo-2-(1,2-dimethylbicyclo[3.1.0]hex-2-yl)-5-methylphenol](/img/structure/B1674563.png)
